Crystal Engineering: Divergent Halogen-Bonding Architecture vs. 2-Iodo Positional Isomer
X-ray crystallographic analysis reveals that 1-benzyl-4-iodo-1H-imidazole adopts a fundamentally different halogen-bonding motif compared to its 2-iodo positional isomer. The 4-iodo derivative forms C-I...π halogen-bonded dimers, whereas 1-benzyl-2-iodo-1H-imidazole assembles into one-dimensional zigzag ribbons via strong C-I...N halogen bonds with an N...I distance of 2.8765 (2) Å [1]. This positional switch from C4 to C2 alters the intermolecular recognition code from π-face interaction to nitrogen-lone-pair coordination, a distinction that materially impacts supramolecular design strategies.
| Evidence Dimension | Primary halogen-bonding motif in solid state |
|---|---|
| Target Compound Data | C-I...π halogen-bonded dimers |
| Comparator Or Baseline | 1-Benzyl-2-iodo-1H-imidazole: C-I...N halogen-bonded zigzag ribbons, N...I distance = 2.8765 (2) Å |
| Quantified Difference | Qualitative difference in halogen-bond acceptor (π-system vs. N-lone-pair); distance data available only for comparator |
| Conditions | Single-crystal X-ray diffraction at low temperature |
Why This Matters
Researchers designing halogen-bonded functional materials or crystal engineering studies must select the 4-iodo isomer to access C-I...π dimer architectures; the 2-iodo isomer yields an entirely different supramolecular outcome.
- [1] Nwachukwu CI, Bowling NP, Bosch E. C-I...N and C-I...π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallogr C Struct Chem. 2017 Jan 1;73(Pt 1):2-8. doi:10.1107/S2053229616018702. PMID: 28035095. View Source
